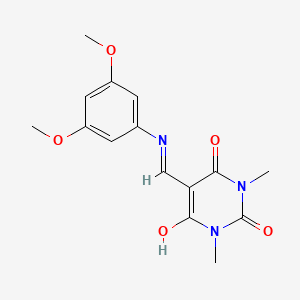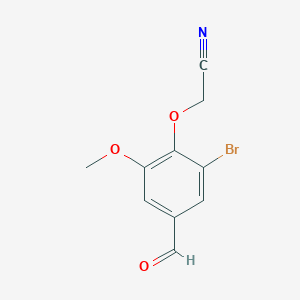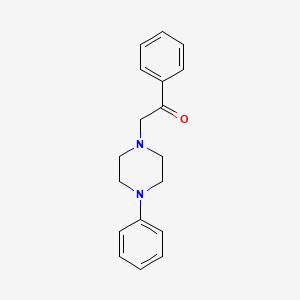![molecular formula C14H17N5O3S B2374549 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097911-68-5](/img/structure/B2374549.png)
4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole synthesis has seen recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An efficient electrochemical oxidative tandem cyclization of aryl ketones and benzylamines provides 1,2,4-trisubstituted-(1H)-imidazoles in very good yields under metal- and oxidant-free conditions .Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions. For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : A study synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, showing antiproliferative effects against human cancer cell lines, suggesting potential as anticancer agents. This implies compounds with a similar structural framework, including 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one, may possess significant anticancer properties (Mallesha et al., 2012).
- Antimicrobial Activity : Sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety were synthesized, showing in vitro antimicrobial activity against various bacterial and fungal strains, highlighting the compound's potential as a scaffold for developing new antimicrobial agents (Bhatt et al., 2016).
Materials Science Applications
- Electrolytic Coloring of Anodized Aluminum : Research on additives for electrolytic coloring of anodized aluminum from tin(II) solutions identified heterocyclic organic compounds, including imidazole and piperazine derivatives, affecting the throwing power and stability against atmospheric oxidation (Moshohoritou et al., 1994).
Chemical Synthesis
- Synthesis of Novel Fluorinated Polyamides : A study involved the synthesis of fluorinated polyamides containing pyridine and sulfone moieties, highlighting the versatility of similar compounds in creating materials with desirable properties such as solubility in organic solvents, high glass transition temperatures, and low dielectric constants (Liu et al., 2013).
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
4-(1,2-dimethylimidazol-4-yl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-11-16-13(9-17(11)2)23(21,22)18-6-7-19(14(20)10-18)12-4-3-5-15-8-12/h3-5,8-9H,6-7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKPWTZPYRTJLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2374466.png)

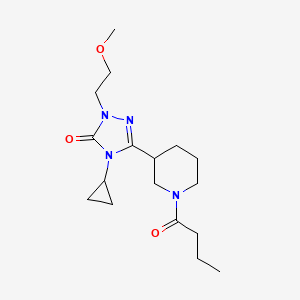
![7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2374471.png)
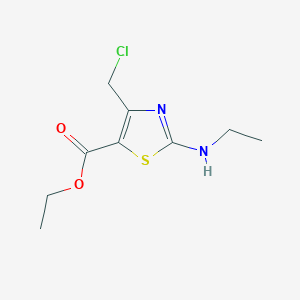

![[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2374475.png)
![[3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2374476.png)
